molecular formula C6H14N2 B131708 trans-2,5-Dimethylpiperazine CAS No. 2815-34-1

trans-2,5-Dimethylpiperazine

Cat. No.: B131708
CAS No.: 2815-34-1
M. Wt: 114.19 g/mol
InChI Key: NSMWYRLQHIXVAP-OLQVQODUSA-N
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Description

trans-2,5-Dimethylpiperazine: is an organic compound belonging to the piperazine family. It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, with methyl groups attached to the carbon atoms at positions 2 and 5. This compound is known for its structural symmetry and is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of 1,2-Diamine Derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Ring Opening of Aziridines: Another method involves the ring opening of aziridines under the action of N-nucleophiles.

Industrial Production Methods: Industrial production of trans-2,5-dimethylpiperazine often involves large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2,5-Dimethylpiperazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced piperazine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. .

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Chemistry: trans-2,5-Dimethylpiperazine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical agent. It is used in the development of drugs targeting specific receptors and enzymes, owing to its ability to interact with biological molecules .

Industry: In the industrial sector, this compound is utilized in the production of polymers and other advanced materials. Its role as a template in the synthesis of hybrid metal halides has been particularly noted for applications in solar cells and light-emitting diodes .

Comparison with Similar Compounds

  • 2-Methylpiperazine
  • 1-Methylpiperazine
  • 2,6-Dimethylpiperazine
  • 1,4-Dimethylpiperazine
  • 2-Ethylpiperazine

Comparison: trans-2,5-Dimethylpiperazine is unique due to its specific substitution pattern and structural symmetry. Compared to other similar compounds, it offers distinct reactivity and interaction profiles, making it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

(2R,5S)-2,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWYRLQHIXVAP-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878851
Record name trans-2,5-Dimethylpiperazine
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2815-34-1, 1119702-25-8
Record name 2,5-Dimethylpiperazine, meso-
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Record name trans-2,5-Dimethylpiperazine
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Record name trans-2,5-Dimethylpiperazine
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Record name trans-2,5-Dimethylpiperazine
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Record name 2,5-dimethylpiperazine
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Record name 2,5-DIMETHYLPIPERAZINE, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trans-2,5-Dimethylpiperazine?

A: The molecular formula of this compound is C6H14N2, and its molecular weight is 114.19 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound and its derivatives. These include:

  • IR Spectroscopy: Used to identify functional groups and study hydrogen bonding interactions. [, , , ]
  • NMR Spectroscopy (1H and 13C): Provides detailed information about the structure, conformation, and stereochemistry of the molecule and its derivatives. [, , , , , ]
  • Mass Spectrometry (EI-MS): Confirms molecular composition and provides structural information through fragmentation patterns. []
  • Circular Dichroism (CD) Spectroscopy: Used to study the conformation and optical properties of polymers containing this compound units, especially in the context of structural rigidity and solvent effects. [, , , ]

Q3: What is known about the stability and applications of this compound-containing polymers under various conditions?

A: Research shows that polyamides incorporating this compound often exhibit high softening points, glass transition temperatures, and good thermal stability. [] For example, fibers of poly(this compound-co-1,2,5-thiadiazole-3,4-dicarbonyl chloride) show good retention of strength and work recovery over a range of temperatures and humidities. []

Q4: How does the incorporation of this compound influence the moisture absorbency of polyamides?

A: Studies indicate a relationship between the mole ratio of this compound to other diamines like hexamethylenediamine and the moisture absorbency of the resulting polyamides. Generally, increasing the proportion of this compound leads to a decrease in moisture absorption. []

Q5: Can this compound act as a catalyst or co-catalyst in organic synthesis?

A: Yes, this compound has demonstrated efficacy as a co-catalyst alongside L-proline in asymmetric Michael additions. This combination effectively facilitates the 1,4-conjugate addition of 2-oxindoles to α,β-unsaturated ketones, achieving high yields and enantiomeric excesses. [, ] Notably, this system provides a cost-effective alternative for synthesizing enantioenriched oxindole derivatives.

Q6: Are there any other catalytic applications of this compound?

A: Research has explored the use of this compound as a co-catalyst in the asymmetric conjugate addition of nitroalkanes to both cyclic and acyclic enones. [] This approach offers a valuable tool for synthesizing enantioenriched nitroalkanes, which are versatile building blocks in organic synthesis.

Q7: How does the stereochemistry of this compound influence the activity of its derivatives?

A: The development of the highly selective delta opioid receptor agonist SNC 80 highlights the crucial role of stereochemistry. [] Synthesized from the enantiomers of 1-allyl-trans-2,5-Dimethylpiperazine, the specific 2S,5R configuration of (+)-1-allyl-trans-2,5-Dimethylpiperazine is essential for the high delta opioid receptor selectivity and low nanomolar affinity observed in SNC 80. Different stereochemical configurations at these positions significantly diminish or abolish the desired biological activity. []

Q8: What can be done to improve the stability, solubility, or bioavailability of this compound-containing compounds?

A: While the provided research doesn't delve into specific formulation strategies for this compound, it highlights a common challenge with rigid polyurethanes, including those derived from this compound. These polymers, though possessing desirable thermal properties, often exhibit limited solubility in common solvents. [] This limited solubility can hinder processing and limit potential applications. Addressing this limitation would likely involve exploring alternative solvents or developing specific formulation strategies to enhance their solubility and processability.

Q9: Have computational methods been used to study this compound and its derivatives?

A: While the provided research does not extensively discuss computational studies, one study employed computational methods to investigate the transition state geometries involved in the asymmetric Michael addition reaction catalyzed by a chiral thiourea catalyst derived from this compound. [] This example demonstrates the applicability of computational chemistry in understanding the mechanisms and stereochemical outcomes of reactions involving this compound derivatives.

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